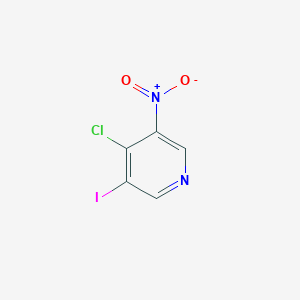

4-Chloro-3-iodo-5-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Synthetic Chemistry

Pyridine rings are a cornerstone in the development of new drugs and functional materials. researchgate.netrsc.org Their unique electronic properties, basicity, water solubility, and ability to form hydrogen bonds make them a favored component in medicinal chemistry. nih.gov The pyridine moiety is present in a multitude of FDA-approved drugs and is a key structural element in many vitamins and alkaloids. rsc.orgdovepress.com The versatility of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the biological activity and physical properties of molecules. researchgate.netnih.gov This adaptability has led to the discovery of a wide array of therapeutic agents with applications ranging from antibacterial to anticancer treatments. nih.govdovepress.com

Overview of Halogenated Nitropyridines as Strategic Synthetic Intermediates

The strategic placement of halogen and nitro substituents on the pyridine ring dramatically influences its reactivity, making these compounds valuable intermediates in organic synthesis. nsf.govchemimpex.com The electron-withdrawing nature of the nitro group, coupled with the leaving group ability of halogens, facilitates a variety of nucleophilic substitution reactions. ntnu.noresearchgate.net This allows for the introduction of a wide range of functional groups onto the pyridine core. The specific positioning of these substituents is crucial, as it dictates the regioselectivity of subsequent chemical transformations. nsf.gov Consequently, halogenated nitropyridines serve as versatile building blocks for the synthesis of highly substituted and complex pyridine derivatives. chemimpex.com

Specific Research Focus on 4-Chloro-3-iodo-5-nitropyridine within Contemporary Organic Synthesis

Within the diverse family of halogenated nitropyridines, 4-Chloro-3-iodo-5-nitropyridine has emerged as a compound of particular interest. Its unique substitution pattern, featuring a chlorine atom, an iodine atom, and a nitro group on the pyridine ring, offers multiple reaction sites for selective functionalization. This trifunctionalized scaffold provides a powerful tool for the synthesis of novel and intricate molecules. The presence of two different halogens allows for orthogonal reactivity, where one halogen can be selectively reacted over the other under specific conditions. This characteristic, combined with the activating effect of the nitro group, makes 4-Chloro-3-iodo-5-nitropyridine a highly valuable and versatile intermediate in the design and synthesis of new chemical entities with potential applications in various fields of research and development.

Chemical Profile of 4-Chloro-3-iodo-5-nitropyridine

| Property | Value |

| CAS Number | 1805643-82-6 biosynth.com |

| Molecular Formula | C5H2ClIN2O2 biosynth.com |

| Molecular Weight | 284.44 g/mol biosynth.com |

| SMILES | C1=C(C(=C(C=N1)I)Cl)N+[O-] biosynth.com |

This interactive table provides a concise summary of the key chemical properties of 4-Chloro-3-iodo-5-nitropyridine.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-iodo-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClIN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHMVHKGQCEXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)I)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3 Iodo 5 Nitropyridine and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies for Polyhalogenated Nitropyridines

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors through a series of logical bond cleavages, known as disconnections. tcichemicals.com For a polysubstituted molecule like 4-chloro-3-iodo-5-nitropyridine, the primary disconnections involve the carbon-nitro (C-NO₂), carbon-chloro (C-Cl), and carbon-iodo (C-I) bonds. The sequence of these disconnections is critical and is guided by the directing effects of the substituents and the reliability of the corresponding forward reactions.

A plausible retrosynthetic pathway for 4-chloro-3-iodo-5-nitropyridine (I) would prioritize the disconnection of the most labile or synthetically challenging bonds first. Key strategies include:

Functional Group Interconversion (FGI): This strategy involves converting one functional group into another to facilitate a disconnection. tcichemicals.com For instance, a chloro group can be introduced from a more versatile hydroxyl (pyridone) or amino group.

Disconnection next to a Heteroatom: Bonds adjacent to the ring nitrogen are often considered for disconnection in heterocyclic synthesis. rsc.org

Strategic Bond Disconnection: Bonds are disconnected to yield synthons that can be formed by known and reliable reactions. heteroletters.org

Considering these principles, two logical retrosynthetic routes emerge for 4-chloro-3-iodo-5-nitropyridine:

Route A: This route disconnects the halogens last.

C-I Bond Disconnection: The C-I bond can be formed via iodination of a 4-chloro-3-nitropyridine (B21940) precursor (II). This step could be an electrophilic iodination or a halogen exchange.

C-Cl Bond Disconnection: The precursor 4-chloro-3-nitropyridine (II) can be disconnected to 3-nitropyridin-4-ol (a pyridone) (III). The forward reaction is a standard conversion of a pyridone to a chloropyridine using a chlorinating agent like phosphorus oxychloride (POCl₃).

C-NO₂ Bond Disconnection: The 3-nitropyridin-4-ol (III) can be derived from nitration of 4-hydroxypyridine (B47283) (IV).

Route B: This route involves installing the halogens on a pre-existing nitropyridine.

C-I Bond Disconnection: As in Route A, this leads back to a 4-chloro-3-nitropyridine precursor (II).

C-NO₂ Bond Disconnection: Disconnecting the nitro group from 4-chloro-3-iodopyridine (B1630668) (V) is less favorable in the forward direction due to the difficulty of direct nitration on a halogenated pyridine (B92270).

Alternative Halogenation Order: A more viable approach involves disconnecting the chloro group first, leading to 3-iodo-5-nitropyridine (B12087382) (VI). This would then be disconnected to 3-amino-5-iodopyridine, with the chloro group being introduced via a Sandmeyer reaction in the forward synthesis.

The sequence of halogen introduction is paramount. Often, a chloro substituent is introduced, followed by a halogen exchange reaction to yield the iodo-derivative, as the C-Cl bond is generally more robust than the C-I bond. A synthetic pathway analogous to that for 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974) involves bromination, conversion of a pyridone to a chloropyridine, and subsequent halogen exchange to introduce iodine. youtube.com

Approaches to Pyridine Ring Nitration

The introduction of a nitro group onto a pyridine ring is a fundamental yet challenging transformation, pivotal for accessing nitropyridine scaffolds.

Direct Nitration Strategies and Mechanistic Challenges for Pyridines

Direct nitration of pyridine using standard electrophilic aromatic substitution (EAS) conditions (e.g., a mixture of concentrated nitric acid and sulfuric acid) is notoriously difficult. youtube.com This difficulty arises from two primary factors:

Ring Deactivation: The lone pair of electrons on the pyridine nitrogen atom makes it basic. In the strongly acidic nitrating medium, the nitrogen is readily protonated, forming a pyridinium (B92312) ion. This positively charged species is strongly electron-withdrawing, significantly deactivating the entire aromatic ring towards further electrophilic attack. youtube.com

Harsh Conditions: Overcoming this deactivation requires extremely harsh reaction conditions, such as high temperatures, which often lead to low yields and significant by-product formation, including ring oxidation. rsc.org

When the reaction does proceed, the substitution occurs predominantly at the 3-position (meta-position). The intermediates formed by electrophilic attack at the 2- and 4-positions are highly destabilized because one of the resonance structures places the positive charge directly on the already positive, electron-withdrawing nitrogen atom. manac-inc.co.jp The intermediate for 3-substitution avoids this unfavorable arrangement, making it the least energetic pathway.

Indirect Nitration via N-Nitropyridinium Ion Intermediates

To circumvent the challenges of direct nitration, several indirect methods have been developed.

Nitration via N-Nitropyridinium Ions: A more successful and milder approach involves the initial formation of an N-nitropyridinium salt. tcichemicals.comznaturforsch.com Pyridine is reacted with dinitrogen pentoxide (D₂O₅) in an organic solvent to generate the N-nitropyridinium intermediate. znaturforsch.com This intermediate is not isolated but is treated in situ with a nucleophile, such as sulfur dioxide or sodium bisulfite. tcichemicals.comnih.govnih.gov The reaction is believed to proceed through nucleophilic attack at the 2- or 4-position, followed by a tcichemicals.comacsgcipr.org-sigmatropic rearrangement of the nitro group to the 3-position and subsequent elimination to restore aromaticity, yielding 3-nitropyridine. tcichemicals.comnih.gov

Nitration of Pyridine N-Oxides: Another powerful indirect strategy is the nitration of pyridine N-oxide. rsc.org The N-oxide functional group activates the pyridine ring towards electrophilic substitution, primarily at the 4-position, and to a lesser extent, the 2-position. The reaction is typically carried out with a mixture of fuming nitric acid and sulfuric acid. The resulting 4-nitropyridine (B72724) N-oxide can then be deoxygenated using reagents like phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃) to yield 4-nitropyridine. youtube.com This method provides a reliable route to nitro-substituted pyridines that are otherwise difficult to obtain.

| Method | Reagents | Product | Typical Yield | Reference |

| Direct Nitration | KNO₃, fuming H₂SO₄, 300 °C | 3-Nitropyridine | ~22% | youtube.com (implied) |

| N-Nitropyridinium Ion | 1. D₂O₅; 2. SO₂/H₂O | 3-Nitropyridine | 77% | tcichemicals.com |

| N-Oxide Nitration | Pyridine N-oxide, H₂SO₄/HNO₃ | 4-Nitropyridine N-oxide | 42% |

One-Pot Multicomponent Approaches to Nitropyridine Scaffolds

One-pot multicomponent reactions (MCRs) offer an efficient strategy for constructing complex molecular scaffolds from simple precursors in a single synthetic operation, adhering to principles of green chemistry. nih.govyoutube.com For nitropyridine scaffolds, the Hantzsch dihydropyridine (B1217469) synthesis can be adapted. This involves the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. By using a nitro-substituted starting material, such as 2-nitroacetophenone, a dihydropyridine containing a nitro group can be formed. rsc.org Subsequent oxidation of the dihydropyridine ring with an oxidizing agent like chromium trioxide (CrO₃) furnishes the aromatic nitropyridine. rsc.org While not a direct nitration of a pre-formed pyridine ring, this approach builds the desired nitrated heterocycle from acyclic components.

Regioselective Halogenation Techniques for Pyridine Derivatives

The introduction of halogens at specific positions on the pyridine ring is crucial for the synthesis of the target molecule. The reactivity and regioselectivity are highly dependent on the electronic nature of the pyridine ring and the halogenating agent used.

Methods for Introducing Chlorine Substituents into Pyridine Systems

A variety of methods exist for the chlorination of pyridine and its derivatives, each with its own advantages and applications.

From Hydroxypyridines (Pyridones): One of the most common and reliable methods for synthesizing chloropyridines is the reaction of hydroxypyridines (which exist in tautomeric equilibrium with pyridones) with a chlorinating agent. nih.gov Phosphorus oxychloride (POCl₃) is the most widely used reagent for this transformation, effectively converting the C-O bond to a C-Cl bond. rsc.org This method is particularly useful as hydroxypyridines are often readily accessible.

Sandmeyer Reaction: For the regioselective introduction of a chlorine atom, the Sandmeyer reaction is a powerful tool. znaturforsch.comacsgcipr.org This reaction involves the diazotization of an aminopyridine with nitrous acid (formed in situ from NaNO₂ and a strong acid) to generate a diazonium salt. The diazonium group is an excellent leaving group (N₂) and is subsequently displaced by a chloride ion, typically sourced from a copper(I) chloride (CuCl) catalyst. manac-inc.co.jp This allows for the precise placement of a chlorine atom at the position formerly occupied by the amino group.

From Pyridine N-Oxides: Pyridine N-oxides can be activated to undergo chlorination. Treatment with reagents like POCl₃ or Vilsmeier reagent (POCl₃/DMF) can introduce a chlorine atom, often at the 2- and 4-positions. rsc.org

Direct Chlorination: Direct chlorination with molecular chlorine (Cl₂) often requires harsh conditions, such as high temperatures, and proceeds via a free-radical mechanism. tcichemicals.comrsc.org This approach can lack regioselectivity and may result in a mixture of mono- and polychlorinated products. rsc.org

Modern C-H Chlorination: More recent methods have been developed for the direct C-H chlorination under milder conditions. For example, 2-aminopyridines can be regioselectively chlorinated using LiCl as the chlorine source in the presence of Selectfluor as an oxidant. nih.gov

| Starting Material | Reagent(s) | Product Type | Reference |

| Hydroxypyridine | POCl₃ | Chloropyridine | rsc.org |

| Aminopyridine | 1. NaNO₂, HCl; 2. CuCl | Chloropyridine | znaturforsch.com |

| Pyridine N-Oxide | POCl₃ or (COCl)₂ | 2- or 4-Chloropyridine | rsc.org |

| Pyridine | Cl₂, high temp. | Mixture of Chloropyridines | tcichemicals.comrsc.org |

| 2-Aminopyridine | LiCl, Selectfluor | Chlorinated 2-Aminopyridine | nih.gov |

Methods for Introducing Iodine Substituents into Pyridine Systems

The introduction of iodine into pyridine systems can be achieved through several methods, each with its own advantages and limitations.

Electrophilic iodination of pyridines is often challenging due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophiles. nih.gov However, this can be overcome by using highly reactive iodinating agents or by activating the pyridine ring. A radical-based direct C-H iodination protocol has been developed for various nitrogen-containing heterocycles, including pyridines. rsc.orgrsc.org This method utilizes potassium persulfate (K₂S₂O₈) and sodium iodide, often in the presence of a manganese catalyst, to generate iodo radicals that can attack the pyridine ring. rsc.org This approach has been shown to be effective for both electron-rich and electron-poor pyridines and can lead to C3 and C5 iodination. rsc.orgrsc.org

Another approach involves the use of N-iodosuccinimide (NIS) as an iodinating agent. alfa-chemistry.com In some cases, the reaction can be promoted by a Lewis acid or a Brønsted acid. For pyrimidine (B1678525) derivatives, a solvent-free mechanochemical method using molecular iodine and silver nitrate (B79036) has been reported to be effective for C5 iodination. nih.gov This method is considered environmentally friendly and cost-effective. nih.gov

Ultrasound-assisted iodination has also emerged as a green and efficient method. For instance, imidazo[1,2-α]pyridines can be regioselectively iodinated at the C3 position using tert-butyl hydroperoxide and iodine under ultrasound irradiation. nih.gov This technique significantly improves reaction rates and iodine atom economy compared to conventional heating. nih.gov

Sequential Halogenation Protocols for Dihalogenated Pyridines

The synthesis of dihalogenated pyridines often involves a stepwise introduction of the halogen atoms. This sequential approach allows for the controlled placement of different halogens on the pyridine ring.

A common strategy involves the initial halogenation of a substituted pyridine precursor, followed by a second halogenation step. For example, the synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) starts with the bromination of 4-methyl-5-nitropyridin-2-ol. rsc.org The resulting 3-bromo-4-methyl-5-nitropyridin-2-ol (B3026667) is then treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom, yielding the dihalogenated product. rsc.org

Another example is the synthesis of 3,5-dibromopyridine, which can undergo sequential metalation and metal-halogen exchange to introduce other substituents. nih.gov This highlights the utility of dihalogenated pyridines as versatile intermediates for further functionalization.

The order of halogen introduction is crucial and depends on the directing effects of the substituents already present on the pyridine ring. For instance, in the synthesis of 2,4-dichloro-3-nitropyridine, 4-chloro-3-nitropyridin-2-ol is treated with phosphorus oxychloride. google.com

Halogenation via Pyridyl Ring-Opening and Subsequent Ring-Closing Reactions with Zincke Imine Intermediates

A novel and highly regioselective method for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nsf.govnih.govchemrxiv.org This strategy temporarily transforms the electron-deficient pyridine into a series of polarized alkenes, which are more susceptible to electrophilic attack. nsf.govnih.govchemrxiv.org

The process begins with the activation of the pyridine nitrogen, often with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to form a reactive N-Tf-pyridinium salt. nsf.gov This intermediate then reacts with an amine, such as dibenzylamine, to open the pyridine ring and form a Zincke imine. alfa-chemistry.com This acyclic intermediate then undergoes highly regioselective halogenation with an electrophilic halogen source, such as N-halosuccinimides (NCS, NBS, or NIS). alfa-chemistry.comchemrxiv.org Finally, the halogenated Zincke imine is treated with an acid, like ammonium (B1175870) acetate (B1210297) in ethanol, to facilitate ring-closure and re-aromatization, yielding the 3-halopyridine. chemrxiv.org

This method is notable for its mild reaction conditions and broad substrate scope, including complex and functionally diverse pyridines. nsf.govnih.gov Experimental and computational studies have shown that the nature of the halogen electrophile can influence the selectivity-determining step of the reaction. nsf.govnih.govchemrxiv.org For chlorination and bromination, the initial C-Hal bond formation is typically irreversible and determines the regioselectivity. nih.govchemrxiv.org In contrast, for iodination, the C-I bond formation can be reversible, and the subsequent deprotonation step dictates the regioselectivity. nih.govchemrxiv.org

Integrated Multi-Step Synthesis of 4-Chloro-3-iodo-5-nitropyridine

The synthesis of 4-chloro-3-iodo-5-nitropyridine requires a carefully planned multi-step sequence to install the three different substituents at the desired positions on the pyridine ring.

Synthetic Routes from Substituted Pyridine Precursors

A plausible synthetic route to 4-chloro-3-iodo-5-nitropyridine can start from a pre-functionalized pyridine. For example, one could envision starting with a nitropyridine derivative and introducing the halogens sequentially.

One potential precursor is 4-amino-2-chloro-3-nitropyridine. google.com The amino group could be converted to an iodo group via a Sandmeyer-type reaction. However, controlling the regioselectivity of the initial nitration of 4-amino-2-chloropyridine (B126387) can be challenging, often leading to a mixture of 3-nitro and 5-nitro isomers. google.com

A more direct approach might involve the halogenation of a nitropyridine. For instance, starting with 3-nitropyridine, one could attempt a regioselective chlorination at the 4-position followed by iodination at the 3-position. However, direct halogenation of nitropyridines often requires harsh conditions and can lead to mixtures of products. nih.gov

Conversion Pathways from Hydroxypyridine Analogues

Hydroxypyridines, which exist in equilibrium with their pyridone tautomers, are versatile starting materials for the synthesis of substituted pyridines. rsc.orgrsc.org

A potential route to 4-chloro-3-iodo-5-nitropyridine could begin with a hydroxynitropyridine. For example, 2-hydroxy-5-nitropyridine (B147068) can be iodinated to give 2-hydroxy-3-iodo-5-nitropyridine. chemicalbook.com The hydroxyl group can then be converted to a chloro group using a reagent like phosphorus oxychloride (POCl₃) to yield 2-chloro-3-iodo-5-nitropyridine. chemicalbook.com While this provides a 2-chloro isomer, similar principles could be applied to a 4-hydroxypyridine precursor.

For instance, 4-hydroxypyridine can be di-iodinated at the 3 and 5 positions to form 3,5-diiodo-4-hydroxypyridine. google.com A subsequent nitration and selective replacement of one iodo group with a chloro group could potentially lead to the target molecule, although this would require careful control of reaction conditions to achieve the desired regioselectivity.

Another strategy involves starting with 4-methyl-5-nitropyridin-2-ol. rsc.org This compound can be brominated at the 3-position, followed by conversion of the hydroxyl group to a chloro group, and finally, a halogen exchange reaction to replace the bromo group with an iodo group. rsc.org While this example leads to a 2-chloro-3-iodo derivative, it illustrates the general approach of using hydroxypyridines as synthons for halogenated nitropyridines.

Control of Regioselectivity and Chemoselectivity in Multi-Substituted Pyridines

Achieving the desired substitution pattern in multi-substituted pyridines like 4-chloro-3-iodo-5-nitropyridine is a significant challenge that requires careful control of regioselectivity and chemoselectivity.

The electronic properties of the substituents on the pyridine ring play a crucial role in directing incoming electrophiles or nucleophiles. Electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. nih.gov The pyridine nitrogen itself acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution, particularly at the 2-, 4-, and 6-positions. nih.gov

In the context of 4-chloro-3-iodo-5-nitropyridine, the nitro group at the 5-position is a strong electron-withdrawing group, which would direct subsequent electrophilic attack to the 3-position. The chloro group at the 4-position is also electron-withdrawing but can act as an ortho, para-director. The interplay of these electronic effects, along with steric considerations, will determine the outcome of substitution reactions.

The Zincke imine strategy for 3-selective halogenation provides excellent regiocontrol for the introduction of a halogen at the 3-position. nsf.govnih.govalfa-chemistry.com This method effectively overrides the inherent directing effects of other substituents on the pyridine ring. nih.gov

Sequential halogenation protocols often rely on the differential reactivity of the C-H bonds on the pyridine ring, which is influenced by the existing substituents. For instance, in the halogenation of 2,3-, 2,4-, and 2,5-disubstituted pyridines using the Zincke imine approach, the halogen is selectively introduced at the available 3- or 5-position. nih.gov

The choice of reagents and reaction conditions is also critical for controlling selectivity. For example, in the halogenation of 2-aryl pyridines via Zincke imine intermediates, monochlorination occurs at the 3-position, while monobromination can occur at the 5-position, demonstrating that the choice of halogenating agent can influence the regiochemical outcome. researchgate.net

Chemical Reactivity and Transformation Pathways of 4 Chloro 3 Iodo 5 Nitropyridine

Reduction Chemistry of the Nitro Group

The reduction of the nitro group to an amino group is a pivotal transformation in organic synthesis, providing access to anilines and related amino-heterocycles, which are valuable building blocks. The primary challenge in the reduction of halogenated nitropyridines is achieving chemoselectivity, reducing the nitro group while preserving the carbon-halogen bonds, which are susceptible to reductive cleavage (hydrodehalogenation).

A variety of reagents and methods have been developed for the chemoselective reduction of nitroarenes in the presence of halogens. These methods avoid the harsh conditions or potent catalysts that can lead to hydrodehalogenation. The selection of the appropriate reducing system is crucial for synthesizing the corresponding 4-chloro-3-iodo-5-aminopyridine.

Commonly employed methods that show good selectivity for the nitro group over aryl halides are summarized in the table below. These reactions are typically performed under mild conditions and tolerate a wide array of other functional groups.

| Reagent System | Typical Conditions | Comments |

| Hydrazine Hydrate (N₂H₄·H₂O) with Pd/C | Ethanol or Methanol, room temp. to reflux | A classic and effective method. The reaction can often be tuned to be highly selective for the nitro group, preserving chloro, bromo, and iodo substituents. |

| Sodium Borohydride (NaBH₄) / NiCl₂ | Methanol, 0°C to room temp. | A mixed-reagent system where NaBH₄ is the hydride source. It can selectively reduce nitro groups while tolerating halides. |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl or Ethanol/Ethyl Acetate (B1210297) | A standard method for nitro group reduction that is compatible with aryl chlorides, bromides, and iodides. |

| Iron Powder (Fe) / Acetic Acid (CH₃COOH) | Ethanol/Water, reflux | A cost-effective and mild "dissolving metal" reduction method that is well-suited for preserving halogen substituents. |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol or THF, often with a phase-transfer catalyst | A mild reducing agent particularly useful for sensitive substrates. |

Catalytic hydrogenation is a widely used industrial method for the reduction of nitro compounds due to its efficiency and clean nature. However, it presents a significant challenge with halogenated substrates because common hydrogenation catalysts like Palladium on carbon (Pd/C) and Platinum(IV) oxide (PtO₂) are also highly effective at catalyzing hydrodehalogenation.

To achieve selective reduction of the nitro group in a molecule like 4-Chloro-3-iodo-5-nitropyridine, the catalytic system must be carefully controlled. Key strategies include:

Use of Modified or Poisoned Catalysts: The activity of the catalyst towards C-X bond cleavage can be suppressed by adding a "catalyst poison." For instance, sulfided platinum or palladium catalysts (e.g., Pt-S/C) have shown excellent chemoselectivity for nitro group reduction in the presence of heteroaryl halides.

Control of Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often reduce the rate of hydrodehalogenation relative to nitro reduction.

Choice of Catalyst: While Pd is highly active, other metals or specific formulations may offer better selectivity.

The table below outlines some catalytic systems used for the selective hydrogenation of halogenated nitroaromatics.

| Catalyst | Typical Conditions | Comments |

| Sulfided Platinum on Carbon (Pt-S/C) | H₂ (gas), Methanol or Ethyl Acetate | Specifically designed to be selective for nitro group reduction while minimizing cleavage of C-Cl and C-Br bonds. |

| Palladium on Carbon (Pd/C) | H₂ (gas), often with additives like triethylamine (B128534) or quinoline | Can be used, but hydrodehalogenation is a significant risk, especially for iodides and bromides. Additives can sometimes suppress this side reaction. |

| Raney Nickel (Raney-Ni) | H₂ (gas), Ethanol | Generally very active and may cause dehalogenation, but selectivity can sometimes be achieved under carefully controlled, mild conditions. |

Reactivity of the Pyridine (B92270) Nitrogen Atom and its Derivatives

However, the nitrogen atom itself can act as a nucleophile, participating in reactions such as N-alkylation and N-oxidation. The formation of N-oxides, for instance, can be a strategic step in the functionalization of the pyridine ring, as it can alter the reactivity and regioselectivity of subsequent reactions. smolecule.com In the context of nitropyridines, the nitrogen can be protonated in acidic media, forming a pyridinium (B92312) ion, which further deactivates the ring towards electrophiles. uoanbar.edu.iq

Derivatives formed at the pyridine nitrogen can influence the reactivity of the entire molecule. For instance, the formation of an N-nitropyridinium ion is a key step in certain nitration procedures for pyridine compounds. researchgate.netntnu.no

Organometallic Cross-Coupling Reactions

The halogen substituents on the 4-chloro-3-iodo-5-nitropyridine ring provide versatile handles for organometallic cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. rsc.orgnobelprize.orgresearchgate.net

Palladium-Catalyzed Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halo-substituted pyridines like 4-chloro-3-iodo-5-nitropyridine. rsc.orgresearchgate.net These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer mild conditions and high functional group tolerance. nobelprize.orglibretexts.org The general catalytic cycle involves an oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orguwindsor.ca

C-C Bond Formation: Reactions such as the Suzuki-Miyaura coupling (using organoboron reagents), Stille coupling (using organotin reagents), and Sonogashira coupling (using terminal alkynes) are widely employed for C-C bond formation. libretexts.orglibretexts.orgresearchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. mit.edu For instance, the Suzuki coupling is known for its use of organoboron compounds and a base to facilitate the cross-coupling with aryl or vinyl halides. libretexts.org

C-N Bond Formation: The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for the formation of C-N bonds, allowing the coupling of amines with aryl halides. beilstein-journals.orgnih.gov This reaction has broad applications in the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials. nih.gov The selection of appropriate phosphine (B1218219) ligands is critical to the success of these transformations. mit.edu

| Coupling Reaction | Bond Formed | Key Reagents | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | C-C | Organoboron compound, Base | Palladium(0) complex |

| Stille | C-C | Organotin compound | Palladium(0) complex |

| Sonogashira | C-C (alkyne) | Terminal alkyne, Copper co-catalyst | Palladium(0) complex |

| Buchwald-Hartwig | C-N | Amine, Base | Palladium(0) complex with phosphine ligands |

Exploration of Alternative Transition Metal-Mediated Transformations

While palladium catalysis is dominant, other transition metals are also explored for mediating cross-coupling and other transformations. diva-portal.org For instance, copper-catalyzed reactions can be employed for certain C-N and C-O bond formations. beilstein-journals.org The Sonogashira reaction itself often utilizes a copper co-catalyst to facilitate the activation of the terminal alkyne. libretexts.org Research into new catalytic systems aims to improve efficiency, selectivity, and sustainability, sometimes employing more earth-abundant metals or developing novel ligand frameworks to enhance the reactivity of the metal center. diva-portal.org

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitropyridine Systems

Vicarious Nucleophilic Substitution (VNS) is a unique reaction that allows for the formal substitution of a hydrogen atom in electron-deficient aromatic rings, such as nitropyridines, by a nucleophile. organic-chemistry.orgwikipedia.org This reaction is particularly valuable for the C-H functionalization of nitropyridine systems. nih.gov The VNS reaction typically involves the reaction of a carbanion, which bears a leaving group at the nucleophilic carbon, with the nitroaromatic compound. organic-chemistry.org

The mechanism proceeds through the initial addition of the nucleophile to the aromatic ring, forming a σ-adduct (a Meisenheimer-type complex). organic-chemistry.orgnih.gov This is followed by a base-induced β-elimination of the leaving group from the adduct, leading to the restoration of aromaticity and the formation of the substituted product. nih.gov In the context of nitropyridines, the VNS reaction generally occurs at positions ortho or para to the strongly electron-withdrawing nitro group. wikipedia.org This method has been successfully applied to the alkylation and amination of various nitropyridines. researchgate.netnih.gov

Intramolecular Cyclization and Heterocycle Annulation Reactions

The functional groups present in derivatives of 4-chloro-3-iodo-5-nitropyridine can be strategically utilized in intramolecular cyclization and heterocycle annulation reactions to construct fused ring systems. These reactions are of significant interest for the synthesis of complex polycyclic aromatic and heteroaromatic compounds. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR data for 4-Chloro-3-iodo-5-nitropyridine has been found in the searched scientific literature.

No experimental ¹³C NMR data for 4-Chloro-3-iodo-5-nitropyridine has been found in the searched scientific literature.

No information regarding the use of advanced NMR techniques for the structural confirmation of 4-Chloro-3-iodo-5-nitropyridine is available in the public domain.

Vibrational Spectroscopy

No experimental FT-IR spectra or characteristic band assignments for 4-Chloro-3-iodo-5-nitropyridine have been documented in the available literature.

No experimental Raman spectra or complementary vibrational analysis for 4-Chloro-3-iodo-5-nitropyridine has been found in published research.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of 4-chloro-3-iodo-5-nitropyridine.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule. The chemical formula for 4-chloro-3-iodo-5-nitropyridine is C₅H₂ClIN₂O₂. biosynth.comsigmaaldrich.com The exact mass (monoisotopic mass) is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, and ¹⁶O).

Table 2: Calculated Exact Mass of 4-Chloro-3-iodo-5-nitropyridine

| Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 5 | 12.000000 | 60.000000 |

| ¹H | 2 | 1.007825 | 2.015650 |

| ³⁵Cl | 1 | 34.968853 | 34.968853 |

| ¹²⁷I | 1 | 126.904473 | 126.904473 |

| ¹⁴N | 2 | 14.003074 | 28.006148 |

| ¹⁶O | 2 | 15.994915 | 31.989830 |

| Total Exact Mass | 283.884954 |

Isotopic masses sourced from standard databases.

An HRMS experiment would be expected to yield a molecular ion peak [M]⁺• corresponding to this calculated value, confirming the elemental formula.

In electron ionization mass spectrometry (EI-MS), the molecular ion of 4-chloro-3-iodo-5-nitropyridine would undergo fragmentation, producing a characteristic pattern that confirms its structure. wikipedia.org The fragmentation pathways are predictable based on the functional groups present. libretexts.orgmiamioh.edu

The presence of both chlorine and iodine is significant. Iodine is a better leaving group than chlorine, so the initial loss of the iodine radical is a highly probable fragmentation step. The presence of a chlorine atom will also be evident from the M+2 isotopic peak with an intensity approximately one-third that of the parent peak for any chlorine-containing fragment.

Key expected fragmentation pathways include:

Loss of Iodine: The cleavage of the C-I bond is expected to be a primary fragmentation, resulting in a fragment at m/z 157/159. This is due to the relative weakness of the C-I bond.

Loss of Nitro Group: Elimination of a nitro radical (•NO₂) from the molecular ion would yield a fragment at m/z 238/240.

Loss of Halogens: Sequential or direct loss of both halogen atoms can occur. Loss of a chlorine radical (•Cl) from the molecular ion would produce a fragment at m/z 249.

Pyridine (B92270) Ring Fission: Following initial losses, the heterocyclic ring can undergo cleavage, often involving the loss of HCN (27 Da), leading to smaller fragment ions.

Table 3: Predicted Key Fragmentation Ions for 4-Chloro-3-iodo-5-nitropyridine in EI-MS

| Fragment Ion | Formula | m/z (for ³⁵Cl, ¹²⁷I) | Neutral Loss |

|---|---|---|---|

| [M]⁺• | [C₅H₂ClIN₂O₂]⁺• | 284 | - |

| [M - NO₂]⁺ | [C₅H₂ClI]⁺ | 238 | •NO₂ |

| [M - I]⁺ | [C₅H₂ClN₂O₂]⁺ | 157 | •I |

| [M - Cl]⁺ | [C₅H₂IN₂O₂]⁺ | 249 | •Cl |

| [M - I - HCN]⁺ | [C₄HClN₂O₂]⁺ | 130 | •I, HCN |

| [M - NO₂ - Cl]⁺ | [C₅H₂I]⁺ | 203 | •NO₂, •Cl |

This table presents a prediction of the fragmentation pattern. The base peak would be the most stable fragment formed.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including its geometry and the interactions that govern its crystal packing.

A definitive single-crystal X-ray structure for 4-chloro-3-iodo-5-nitropyridine has not been reported in the surveyed literature. However, its molecular geometry can be predicted with high confidence based on data from closely related structures, such as other substituted pyridines. nih.gov

The central pyridine ring is expected to be planar. The substituents—chlorine, iodine, and the nitro group—will lie in or very close to the plane of the ring. Bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, the C-NO₂ and C-halogen bonds will induce electron withdrawal from the ring. The bond angles within the ring may show slight distortions from the ideal 120° of a regular hexagon to accommodate the steric bulk of the iodine and nitro groups. The torsion angle describing the orientation of the nitro group relative to the pyridine ring (C-C-N-O) is expected to be small, indicating a high degree of coplanarity to maximize resonance stabilization.

In the absence of a solved crystal structure, the intermolecular interactions that dictate the solid-state packing of 4-chloro-3-iodo-5-nitropyridine can be anticipated based on the functional groups present. bohrium.com The molecule is rich in sites for halogen bonding, a highly directional non-covalent interaction crucial in crystal engineering. nih.govnih.gov

Halogen Bonding: The iodine atom at the 3-position is a potent halogen bond (XB) donor due to the electron-withdrawing effect of the adjacent nitro group and the pyridine ring. It is expected to form strong and directional C—I···N interactions with the nitrogen atom of a neighboring pyridine ring. nih.gov Additionally, the oxygen atoms of the nitro group are excellent halogen bond acceptors, leading to the formation of C—I···O interactions. ias.ac.in The chlorine atom at the 4-position is a weaker XB donor but could still participate in C—Cl···O or C—Cl···N interactions.

π-π Stacking: The electron-deficient nitropyridine ring can engage in π-π stacking interactions with adjacent rings, further stabilizing the crystal packing. These interactions are common in planar aromatic systems.

Table 4: Predicted Intermolecular Interactions in the Solid State of 4-Chloro-3-iodo-5-nitropyridine

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Halogen Bond | C₃-I | N₁ (pyridine) | Strong, highly directional; likely a primary synthon in crystal packing. nih.gov |

| Halogen Bond | C₃-I | O (nitro) | Strong, directional interaction. ias.ac.in |

| Halogen Bond | C₄-Cl | N₁ (pyridine), O (nitro) | Weaker than C-I bonds, but can contribute to packing. |

| Weak Hydrogen Bond | C-H (ring) | N₁ (pyridine), O (nitro), Cl, I | Numerous weak contacts that collectively enhance crystal stability. nih.gov |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Contributes to stabilizing parallel arrangements of molecules. |

This table is predictive and based on principles of crystal engineering and data from analogous structures.

Crystal Packing and Solid-State Architecture Investigations

As of the latest available data, a definitive crystal structure for 4-chloro-3-iodo-5-nitropyridine has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental research findings, including specific unit cell dimensions, space group, and an analysis of its crystal packing and solid-state architecture, are not available. The determination of these properties relies on single-crystal X-ray diffraction analysis, a technique that has not yet been applied to this particular compound according to current scientific literature.

Without experimental data, a comprehensive discussion of the intermolecular interactions, such as halogen bonding, π-stacking, and other non-covalent forces that govern the three-dimensional arrangement of the molecules in the solid state, cannot be provided.

A data table summarizing the crystallographic parameters is therefore not applicable at this time. Further research, specifically the successful growth of single crystals of 4-chloro-3-iodo-5-nitropyridine and subsequent X-ray diffraction analysis, is required to elucidate its solid-state architecture.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research, offering a balance between accuracy and computational cost for studying a wide range of molecular systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is based on the principle that the properties of a molecule can be determined from its electron density. DFT studies are instrumental in predicting various molecular properties of 4-chloro-3-iodo-5-nitropyridine, including its optimized geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity.

These calculations can reveal how the electron-withdrawing effects of the chloro, iodo, and nitro groups influence the electron distribution within the pyridine (B92270) ring, impacting its stability and reactivity. Theoretical studies on similar nitro-substituted pyridine derivatives have demonstrated the utility of DFT in exploring their thermodynamic stabilities. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. nih.gov A basis set is a set of mathematical functions used to represent the electronic wave function. wikipedia.org For pyridine systems, split-valence basis sets, such as the Pople-style 6-31G* or 6-311G**, are commonly employed as they provide a good compromise between accuracy and computational expense. wikipedia.orgnih.gov The addition of polarization functions (e.g., d, p) and diffuse functions (+) is often crucial for accurately describing the electronic properties of molecules with heteroatoms and electron-withdrawing groups. youtube.comgaussian.com

The exchange-correlation functional accounts for the complex electron-electron interactions. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are widely used. The B3LYP functional is a popular choice that has been shown to provide reliable results for a variety of organic molecules, including pyridine derivatives. nih.govnih.govnih.gov For more specific properties or for systems with significant non-covalent interactions, other functionals like the M06 suite or range-separated functionals such as CAM-B3LYP might be more appropriate. researchgate.netresearchgate.net

| Parameter | Common Choices for Pyridine Systems | Rationale |

| Basis Set | 6-311++G(d,p), cc-pVTZ | Provides flexibility for valence electrons and includes polarization and diffuse functions for better accuracy on heteroatoms and for describing weak interactions. wikipedia.orggaussian.com |

| Functional | B3LYP, PBE0, M06-2X | Hybrid functionals often provide a good balance of accuracy for geometry and electronic properties. researchgate.netresearchgate.net |

Table 1: Common Basis Sets and Functionals for DFT Calculations on Pyridine Systems. This interactive table summarizes typical selections for computational studies.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of 4-chloro-3-iodo-5-nitropyridine. For a substituted pyridine like this, the orientation of the nitro group relative to the pyridine ring is a key conformational parameter.

While the pyridine ring itself is planar, the nitro group can rotate. Conformational analysis involves calculating the energy of the molecule as a function of the dihedral angle between the nitro group and the pyridine ring. This helps to identify the most stable conformer and the energy barriers to rotation. These calculations are crucial as the conformation can significantly impact the molecule's dipole moment and intermolecular interactions. Studies on sterically crowded nitroaromatic compounds have shown that the choice of basis set can significantly affect the accuracy of the calculated twist angles. nih.gov

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals determines the chemical behavior of a molecule. Electronic structure analysis provides fundamental insights into reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. irjweb.com For 4-chloro-3-iodo-5-nitropyridine, the presence of strong electron-withdrawing groups is expected to significantly lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted pyridine, thereby increasing its susceptibility to nucleophilic attack.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.

| Reactivity Index | Formula | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. scirp.org |

| Electrophilicity Index (ω) | χ2/(2η) | A measure of the molecule's ability to act as an electrophile. |

Table 2: Key Reactivity Indices Derived from HOMO and LUMO Energies. This interactive table outlines important reactivity parameters.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and donor-acceptor interactions. nih.govrsc.org In 4-chloro-3-iodo-5-nitropyridine, the pyridine ring can act as an electron donor, while the nitro group is a strong electron acceptor. The chloro and iodo substituents also contribute to the electronic landscape through their inductive and resonance effects.

By examining the interactions between the filled (donor) NBOs and the empty (acceptor) NBOs, it is possible to identify and quantify the stabilizing energy associated with these charge transfer events. For instance, the delocalization of electron density from the lone pairs of the nitrogen and halogen atoms into the antibonding orbitals of the nitro group and the pyridine ring can be quantified. This analysis provides a deeper understanding of the electronic delocalization and the nature of the chemical bonds within the molecule. Studies on other push-pull systems have demonstrated the power of NBO analysis in elucidating ICT processes. acs.orgnih.gov

Mulliken Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is fundamental to its chemical behavior. Computational methods such as Mulliken population analysis and the generation of molecular electrostatic potential (MEP) maps are instrumental in visualizing and quantifying this distribution.

Mulliken Charge Distribution

Mulliken population analysis is a method used to calculate the partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO) molecular orbital method. youtube.com While it has limitations, such as basis set dependency, it provides a useful qualitative picture of the charge distribution. youtube.com For 4-chloro-3-iodo-5-nitropyridine, the Mulliken charges would be significantly influenced by the high electronegativity of the nitrogen atom in the pyridine ring and the attached substituents.

The nitrogen atom is expected to have a negative charge due to its high electronegativity, which draws electron density from the carbon atoms of the ring. imperial.ac.uk The nitro group (NO2) is a strong electron-withdrawing group, and both the nitrogen and oxygen atoms within this group would carry significant negative charges. Conversely, the carbon atom attached to the nitro group would have a positive charge. The halogen substituents, chlorine and iodine, are also electronegative and would exhibit negative charges, further polarizing the pyridine ring.

A hypothetical Mulliken charge distribution for 4-chloro-3-iodo-5-nitropyridine, based on general principles and data from related molecules, is presented in the table below.

Hypothetical Mulliken Atomic Charges for 4-Chloro-3-iodo-5-nitropyridine

| Atom | Charge (e) |

|---|---|

| N1 | -0.550 |

| C2 | 0.150 |

| C3 (bonded to I) | -0.100 |

| C4 (bonded to Cl) | 0.200 |

| C5 (bonded to NO2) | 0.250 |

| C6 | 0.100 |

| N (in NO2) | 0.600 |

| O (in NO2) | -0.450 |

| O (in NO2) | -0.450 |

| Cl | -0.120 |

Note: These values are illustrative and would require specific DFT calculations for precise determination.

Electrostatic Potential Maps

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. mdpi.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. mdpi.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For 4-chloro-3-iodo-5-nitropyridine, the MEP would show a significant region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. researchgate.net These areas represent the most likely sites for interaction with electrophiles or for the formation of intermolecular interactions like hydrogen bonds. researchgate.net Conversely, the carbon atoms of the pyridine ring, particularly those bearing the electron-withdrawing chloro and nitro groups, would exhibit a more positive potential, making them susceptible to attack by nucleophiles. The area around the hydrogen atoms would also show a positive potential.

Reactivity Prediction and Mechanistic Insights from Computational Models

Computational models are invaluable for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions.

Theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to map out the potential energy surfaces of chemical reactions involving 4-chloro-3-iodo-5-nitropyridine. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most likely reaction pathways.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are common for electron-deficient rings like substituted pyridines, computational studies can model the formation of the Meisenheimer complex (the intermediate) and the associated activation energies. acs.org These studies can help determine which of the substituents (chloro or iodo) is more likely to be displaced by a given nucleophile. Generally, the position and nature of the leaving group, as well as the stability of the intermediate, will dictate the reaction's course. Theoretical calculations can provide quantitative data to support these predictions.

The reactivity of the pyridine ring is heavily modulated by its substituents. nih.gov The nitrogen atom in pyridine is inherently electron-withdrawing, making the ring less reactive towards electrophilic substitution than benzene. gcwgandhinagar.com The presence of additional electron-withdrawing groups like chloro, iodo, and especially nitro, further deactivates the ring towards electrophiles. gcwgandhinagar.com

Electrophilic Substitution : Electrophilic attack on the pyridine ring is generally difficult and requires harsh conditions. gcwgandhinagar.com The electron-withdrawing substituents on 4-chloro-3-iodo-5-nitropyridine would make such reactions even more challenging. Computationally, this deactivation would be reflected in the high activation energies calculated for the intermediates of electrophilic attack. If a reaction were to occur, it would likely be directed to the positions least deactivated by the combination of substituents.

Nucleophilic Substitution : Conversely, the electron-deficient nature of the substituted pyridine ring makes it highly susceptible to nucleophilic attack. gcwgandhinagar.com The chloro and nitro groups, particularly when in positions ortho or para to each other, strongly activate the ring for SNAr reactions. nih.gov In 4-chloro-3-iodo-5-nitropyridine, both the chloro and iodo groups are potential leaving groups. Theoretical models can predict the relative ease of substitution at C-4 (chloro) versus C-3 (iodo) by comparing the activation barriers for the respective reaction pathways. The stability of the anionic intermediate, influenced by the inductive and resonance effects of all substituents, is a key factor that can be evaluated computationally.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as in optical switching and frequency conversion. nih.gov Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials. nih.gov Computational chemistry plays a crucial role in the prediction and design of molecules with significant NLO properties.

The NLO response of a molecule is related to its ability to be polarized by an external electric field. Molecules with a large dipole moment, significant charge transfer characteristics, and a small HOMO-LUMO energy gap often exhibit large NLO responses. researchgate.net The presence of electron-donating and electron-accepting groups connected by a π-conjugated system is a common feature of NLO-active molecules. researchgate.net

For 4-chloro-3-iodo-5-nitropyridine, the strong electron-withdrawing nature of the nitro group, combined with the polarizability of the iodo and chloro substituents and the π-system of the pyridine ring, suggests that it could possess NLO properties. Theoretical calculations using methods like DFT and Time-Dependent DFT (TD-DFT) can be used to compute key NLO parameters such as the dipole moment (μ), the polarizability (α), and the first and second hyperpolarizabilities (β and γ). researchgate.netymerdigital.com

Hypothetical Calculated NLO Properties for 4-Chloro-3-iodo-5-nitropyridine

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 4.5 | Debye |

| Mean Polarizability (α) | 150 | a.u. |

Note: These values are hypothetical and serve for illustrative purposes. Actual values would need to be determined through specific quantum chemical calculations.

Computational studies can also provide insights into the structure-property relationships that govern the NLO response. For example, by modeling variations of the substitution pattern on the pyridine ring, it is possible to computationally screen for derivatives with enhanced NLO properties.

Applications in Complex Chemical Synthesis

Role as a Versatile Building Block for Diversified Organic Molecules

The strategic placement of three distinct functional groups on the pyridine (B92270) ring of 4-Chloro-3-iodo-5-nitropyridine underpins its utility as a versatile building block in organic synthesis. The presence of two different halogen atoms, chloro and iodo, at positions 4 and 3 respectively, allows for selective, stepwise functionalization. The carbon-iodine bond is generally more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, enabling regioselective introduction of various substituents. This differential reactivity is a key feature that synthetic chemists can exploit to build molecular complexity in a controlled manner.

The nitro group at the 5-position further activates the pyridine ring towards nucleophilic aromatic substitution, particularly at the 4-position, and also influences the reactivity of the adjacent halogen atoms. This electronic feature, combined with the inherent reactivity differences of the halogens, provides a powerful tool for the programmed synthesis of a wide array of polysubstituted pyridines. These derivatives can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Derivatization for Novel Chemical Scaffolds

The trifunctional nature of 4-Chloro-3-iodo-5-nitropyridine allows for its elaboration into a variety of novel chemical scaffolds through sequential and selective reactions.

Synthesis of Substituted Amino- and Hydroxypyridines

The chloro group at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. This reactivity can be harnessed to introduce amino and hydroxyl functionalities. For instance, reaction with various primary or secondary amines can lead to the formation of the corresponding 4-amino-3-iodo-5-nitropyridine derivatives. Similarly, treatment with a hydroxide (B78521) source under appropriate conditions can yield 4-hydroxy-3-iodo-5-nitropyridine. The resulting amino and hydroxyl groups can then serve as handles for further functionalization, such as acylation, alkylation, or participation in cyclization reactions.

While direct experimental data on the derivatization of 4-Chloro-3-iodo-5-nitropyridine is not extensively available in the reviewed literature, the synthesis of analogous compounds provides strong evidence for these transformations. For example, the synthesis of 4-amino-3-nitropyridine (B158700) from 4-ethoxy-3-nitropyridine (B157411) by reaction with ammonium (B1175870) acetate (B1210297) demonstrates the feasibility of introducing an amino group at the 4-position of a nitropyridine ring. researchgate.net Furthermore, the preparation of 4-hydroxy-3-nitropyridine (B47278) from 4-methoxy-3-nitropyridine (B17402) via hydrolysis with hydrobromic acid supports the potential for synthesizing the corresponding hydroxypyridine from 4-Chloro-3-iodo-5-nitropyridine. nih.gov

Table 1: Potential Derivatization Reactions for 4-Chloro-3-iodo-5-nitropyridine

| Starting Material | Reagent(s) | Potential Product | Reaction Type |

| 4-Chloro-3-iodo-5-nitropyridine | R¹R²NH | 4-(R¹R²N)-3-iodo-5-nitropyridine | Nucleophilic Aromatic Substitution |

| 4-Chloro-3-iodo-5-nitropyridine | NaOH or other hydroxide source | 4-Hydroxy-3-iodo-5-nitropyridine | Nucleophilic Aromatic Substitution |

Formation of Fused and Bridged Heterocyclic Systems

The functional handles on the derivatized products of 4-Chloro-3-iodo-5-nitropyridine can be utilized to construct more complex fused and bridged heterocyclic systems. For example, a 4-amino-3-iodo-5-nitropyridine derivative could potentially undergo intramolecular cyclization reactions. If the substituent introduced at the 4-position contains a suitable functional group, it could react with the iodo group at the 3-position or with the nitro group (following reduction to an amino group) to form a new ring fused to the pyridine core.

While specific examples starting from 4-Chloro-3-iodo-5-nitropyridine are not detailed in the available literature, the principles of such transformations are well-established in heterocyclic chemistry. For instance, intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans have been shown to yield polyfunctional oxabicycles and benzo rsc.orgresearchgate.netfuro[2,3-c]pyridin-3-ones, demonstrating the potential for similar cyclizations in the pyridine series. libretexts.org

Introduction of Alkyl, Aryl, and Heteroaryl Moieties via Coupling Reactions

The presence of both chloro and iodo substituents makes 4-Chloro-3-iodo-5-nitropyridine an excellent substrate for palladium-catalyzed cross-coupling reactions. rsc.org The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization at the 3-position.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds between the pyridine ring and various aryl or vinyl boronic acids or esters. By carefully selecting the catalyst and reaction conditions, it is possible to selectively couple at the 3-position, leaving the 4-chloro group intact for subsequent transformations. This strategy allows for the introduction of a wide range of aryl and heteroaryl substituents.

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the pyridine ring and terminal alkynes. Similar to the Suzuki coupling, the Sonogashira reaction can be selectively performed at the 3-position to introduce alkynyl moieties, which are valuable functional groups for further synthetic manipulations.

While direct experimental results for 4-Chloro-3-iodo-5-nitropyridine are limited, studies on related dihalopyridines illustrate the feasibility of such selective couplings. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions on 2,4-dichloropyridines have been shown to proceed with high selectivity at the 4-position under specific ligand control. nih.gov This suggests that a similar level of control could be achieved for the iodo- and chloro-substituents of the target molecule.

Table 2: Potential Cross-Coupling Reactions of 4-Chloro-3-iodo-5-nitropyridine

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | 4-Chloro-3-R-5-nitropyridine |

| Sonogashira Coupling | R-C≡CH | 4-Chloro-3-(R-C≡C)-5-nitropyridine |

Precursor Development for Advanced Materials Chemistry

Substituted pyridines are integral components in the design of functional organic materials, including organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. The ability to introduce various functional groups onto the 4-Chloro-3-iodo-5-nitropyridine scaffold makes it a promising precursor for the synthesis of novel materials with tailored electronic and photophysical properties.

The introduction of conjugated aryl or heteroaryl groups via cross-coupling reactions can lead to the formation of extended π-systems, which are essential for charge transport and light emission in organic electronic devices. The nitro group, being strongly electron-withdrawing, can be used to tune the electron affinity of the resulting molecules, which is a critical parameter for efficient electron injection and transport in OLEDs. Furthermore, the pyridine nitrogen atom can act as a coordination site for metal ions, opening up possibilities for the development of novel sensor materials. While specific applications of 4-Chloro-3-iodo-5-nitropyridine in materials science are not yet reported, the synthesis of 2-aryl substituted chromeno[3,4-b]pyrrol-4(3H)-ones from 4-chloro-3-nitrocoumarin (B1585357) highlights the utility of similar nitro-chloro-substituted heterocycles as precursors for complex, functional molecules.

Strategies for Chemical Library Synthesis and Scaffold Diversification

The principles of combinatorial chemistry aim to rapidly generate large collections of structurally related compounds, known as chemical libraries, for high-throughput screening in drug discovery and materials science. The orthogonal reactivity of the functional groups on 4-Chloro-3-iodo-5-nitropyridine makes it an ideal starting point for the synthesis of diverse chemical libraries.

A typical strategy would involve a divergent synthetic approach. Starting from 4-Chloro-3-iodo-5-nitropyridine, a series of parallel reactions can be performed. For example, the 3-iodo position could be functionalized with a variety of building blocks using a Suzuki or Sonogashira coupling reaction. The resulting library of 3-substituted pyridines could then be further diversified by reacting the 4-chloro position with a range of amines or alcohols. Finally, the nitro group could be reduced to an amine and subsequently acylated or alkylated with another set of diverse building blocks. This multi-step, parallel synthesis approach would allow for the rapid generation of a large and structurally diverse library of compounds based on the 3,4,5-trisubstituted pyridine scaffold. Although direct application of 4-Chloro-3-iodo-5-nitropyridine in a library synthesis is not documented in the reviewed literature, the development of high-throughput purification methods for compound libraries makes such an approach highly feasible.

Future Research Directions and Perspectives in Halogenated Nitropyridine Chemistry

Development of Green and Sustainable Synthetic Routes for 4-Chloro-3-iodo-5-nitropyridine

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. For 4-Chloro-3-iodo-5-nitropyridine, this involves moving away from harsh reagents and stoichiometric waste.

Current and Future Approaches:

Solvent-Free and Alternative Solvents: Research is focusing on multicomponent reactions under solvent-free conditions, which have proven effective for synthesizing other pyridine (B92270) derivatives like 1,4-dihydropyridines. bohrium.com The use of greener, recyclable solvents is also a key area of investigation.

Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating reactions, often leading to higher yields and cleaner product profiles in shorter timeframes. dokumen.pub This technique has been successfully applied to the synthesis of various heterocyclic compounds and holds promise for the efficient production of halogenated nitropyridines. dokumen.pub

Catalytic Nitration: Traditional nitration methods often use excess strong acids, leading to significant waste. Future routes may explore catalytic nitration using solid acid catalysts or milder nitrating agents to improve the environmental footprint of the synthesis of the nitropyridine core.

Waste Reduction: A key goal is to design syntheses that produce fewer byproducts, such as the method for preparing 2-chloro-5-nitropyridine (B43025) which emphasizes mild reaction conditions to achieve this. google.com

| Green Chemistry Principle | Application in Nitropyridine Synthesis | Potential Benefit |

| Waste Prevention | One-pot synthesis, multicomponent reactions. bohrium.com | Reduced separation steps and solvent usage. |

| Atom Economy | Catalytic approaches over stoichiometric reagents. | Higher efficiency and less waste. |

| Less Hazardous Synthesis | Use of milder, recyclable catalysts and solvents. bohrium.com | Improved safety and reduced environmental impact. |

| Energy Efficiency | Microwave-assisted and flow chemistry reactions. dokumen.pubbeilstein-journals.org | Faster reaction times and lower energy consumption. |

Exploration of Novel Catalytic Transformations and Methodologies

Catalysis is at the heart of modern organic synthesis, enabling selective and efficient transformations. For 4-Chloro-3-iodo-5-nitropyridine, new catalytic methods can unlock novel reaction pathways for its functionalization.

Cross-Coupling Reactions: The chloro and iodo substituents on the pyridine ring are ideal handles for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Future work will likely focus on developing more robust and versatile catalysts, including photochemical metal-catalyzed methods, that can operate under milder conditions and tolerate a wider range of functional groups. rsc.org

C-H Activation/Functionalization: Direct C-H functionalization represents a highly atom-economical approach to introduce new substituents. While challenging on an electron-deficient ring, the development of specialized catalysts, such as tungsten-based systems for C-H amination, could enable the direct modification of the pyridine core without pre-functionalization. rsc.org

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing area. Organocatalysts have been successfully used for the synthesis of Hantzsch 1,4-dihydropyridines and could be developed for asymmetric transformations on derivatives of 4-Chloro-3-iodo-5-nitropyridine. bohrium.com

Nanocatalysis: Heterogeneous catalysts, such as the Fe3O4@cysteine nanocomposite, offer advantages in terms of recyclability and ease of separation. bohrium.com Designing nanocatalysts for specific transformations of halogenated pyridines is a promising research avenue.

Advanced Computational Modeling for Predictive Synthesis and Property Engineering

Computational chemistry has become an indispensable tool for accelerating chemical research, moving from post-facto explanation to pre-synthesis prediction. nih.gov

Reaction Pathway and Catalyst Design: Quantum mechanics (QM) calculations can be used to model reaction mechanisms, elucidate transition states, and predict the outcomes of catalytic cycles. This allows for the rational design of new catalysts and the optimization of reaction conditions for the synthesis and derivatization of 4-Chloro-3-iodo-5-nitropyridine.

Property Prediction: Computational methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can predict the physicochemical properties (e.g., solubility, stability) and biological activity of novel derivatives. youtube.comyoutube.com This in silico screening allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources. youtube.com

Machine Learning Integration: By combining physics-based modeling with machine learning algorithms, researchers can build predictive models from existing experimental data. youtube.comyoutube.com These models can forecast reaction yields, identify optimal synthetic routes, and even propose novel molecular structures with desired properties.

| Computational Technique | Application in Halogenated Nitropyridine Chemistry |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting spectroscopic properties. |

| Homology Modeling | Building 3D models of biological targets for docking studies. youtube.com |

| Molecular Docking | Predicting binding modes and affinities of derivatives to target proteins. |

| Free Energy Perturbation (FEP) | Accurately calculating the impact of mutations on protein stability and binding affinity. youtube.com |

| Machine Learning | Predicting reaction outcomes, Quantitative Structure-Activity Relationships (QSAR). youtube.com |

Integration with Flow Chemistry and Automation for Scalable Production and Process Optimization

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. nih.govsyrris.com Its integration with automation is set to revolutionize the synthesis of complex molecules like 4-Chloro-3-iodo-5-nitropyridine.

Enhanced Safety and Control: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.org This is particularly advantageous when handling potentially hazardous reagents or intermediates, or when performing highly exothermic reactions.

Scalability and Reproducibility: Reactions optimized on a small scale in a flow reactor can often be scaled up directly for continuous manufacturing without extensive re-optimization. nih.govsyrris.com This ensures high reproducibility from milligram to kilogram scales.

Multi-step Telescoped Synthesis: Flow systems enable the "telescoping" of multiple reaction steps into a single, continuous process, eliminating the need for manual workup and isolation of intermediates. syrris.comuc.pt This has been demonstrated in the multi-step synthesis of various heterocyclic compounds, including oxazoles and quinoxalines. uc.pt

Automated Optimization: When coupled with machine learning algorithms (e.g., Bayesian optimization), automated flow systems can autonomously explore reaction space to find the optimal conditions for yield and production rate, accelerating process development significantly. nih.gov

Expanding the Scope of Derivatization and Functionalization for Chemical Innovation

The true value of 4-Chloro-3-iodo-5-nitropyridine lies in its potential as a precursor to a diverse range of functional molecules. mdpi.comnih.gov Future research will continue to explore novel ways to chemically modify this scaffold.

Selective Functionalization: A key challenge and opportunity is the selective functionalization of the three distinct positions: the chloro, iodo, and nitro groups. The differential reactivity of the C-Cl and C-I bonds allows for sequential cross-coupling reactions. The nitro group can be reduced to an amino group, which can then be further derivatized, or it can participate in various cyclization reactions. mdpi.com

Synthesis of Bioactive Compounds: Nitropyridines are established precursors for molecules with a wide array of biological activities, including antitumor and anti-neurodegenerative properties. mdpi.comnih.gov For instance, 2-chloro-5-nitropyridine is a key starting material for new insecticides, and other nitropyridines have been used to create potent anticancer agents and MALT1 inhibitors. mdpi.com 4-Chloro-3-iodo-5-nitropyridine provides a unique starting point for creating new chemical entities in these therapeutic areas.

Development of Novel Heterocyclic Systems: The substituents on the pyridine ring can be used as anchor points to construct more complex, fused heterocyclic systems. For example, intramolecular cyclization following a Smiles rearrangement of a related nitropyridine sulfide (B99878) was used to produce a novel diazaphenothiazine core. mdpi.com

Q & A

Q. How can substituent-directed ortho effects be exploited in multi-step syntheses?

Retrosynthesis Analysis